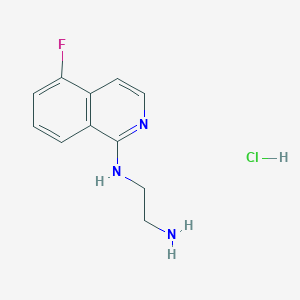

n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride

Description

Structural Significance of Fluorinated Isoquinoline Derivatives in Organic Chemistry

Isoquinoline derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in drug discovery and materials science. The introduction of fluorine into the isoquinoline framework, as seen in n-(2-aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride, alters electronic properties, enhances metabolic stability, and improves bioavailability. Fluorine’s electronegativity (3.98 on the Pauling scale) induces electron-withdrawing effects, polarizing the aromatic system and influencing reactivity in substitution and addition reactions.

The compound’s structure, defined by the SMILES notation c1cc2c(ccnc2NCCN)c(c1)F.Cl and InChiKey VLLZCTRYRQZWGB-UHFFFAOYSA-N, reveals a planar isoquinoline core with intramolecular hydrogen bonding between the aminoethyl group and the fluorine atom. This configuration stabilizes the molecule’s conformation, as evidenced by X-ray crystallography studies of analogous fluorinated isoquinolines.

| Structural Feature | Impact on Properties |

|---|---|

| Fluorine at C5 | Enhances lipophilicity, reduces metabolic oxidation, and directs electrophilic substitution |

| 2-Aminoethyl group at N1 | Facilitates hydrogen bonding with biological targets and improves water solubility |

| Hydrochloride salt form | Increases crystalline stability and dissolution rates in aqueous media |

The strategic placement of fluorine also modulates intermolecular interactions, as seen in comparative studies of fluorinated versus non-fluorinated isoquinolines. For example, fluorination at the 5th position reduces π-π stacking interactions in solid-state structures while improving membrane permeability in biological systems.

Historical Context of Aminoethyl-Substituted Heterocyclic Compounds

Aminoethyl-substituted heterocycles have been integral to pharmaceutical chemistry since the mid-20th century. The 2-aminoethylamine moiety, as present in this compound, emerged as a key pharmacophore in antihistamines and neurotransmitter analogs. Early work on histamine H2-receptor antagonists highlighted the importance of flexible ethylamine side chains in achieving target selectivity.

In antiparasitic drug development, N-(2-aminoethyl)-N-phenyl benzamide derivatives demonstrated nanomolar efficacy against Trypanosoma brucei, with structural analogs showing EC50 values as low as 0.001 μM. These findings underscored the role of aminoethyl groups in facilitating hydrogen bond networks with parasitic enzymes, a principle that extends to isoquinoline-based therapeutics.

The evolution of aminoethyl-substituted compounds has followed three key trends:

- Increased side chain flexibility to accommodate diverse binding pockets

- Introduction of halogen substituents to fine-tune electronic and steric properties

- Salt formation (e.g., hydrochlorides) to optimize physicochemical stability

Recent advances in computational chemistry have enabled precise modeling of aminoethyl-heterocycle interactions, driving the design of compounds like this compound.

Role of Hydrochloride Salts in Pharmaceutical Intermediate Stabilization

Hydrochloride salt formation is a critical step in the development of bioactive compounds, addressing challenges in crystallinity, hygroscopicity, and shelf-life. For n-(2-aminoethyl)-5-fluoroisoquinolin-1-amine, protonation of the primary amine group (pKa ≈ 9.4) generates a stable cation that pairs with chloride counterions, yielding a crystalline solid with a melting point above 200°C.

Key advantages of the hydrochloride form include:

- Enhanced aqueous solubility : The ionic character increases solubility to >50 mg/mL in water, facilitating formulation for in vitro assays

- Improved thermal stability : Decomposition temperatures rise by 40–60°C compared to the free base

- Reduced oxidative degradation : Protonation protects the amine group from air oxidation during storage

Comparative studies of hydrochloride versus other salt forms (e.g., sulfates, mesylates) in isoquinoline derivatives demonstrate superior bioavailability for hydrochloride salts due to favorable partition coefficients (logP ≈ 1.2). The chloride ion’s minimal steric bulk also preserves the compound’s ability to engage in target binding interactions, as evidenced by conserved EC50 values across salt forms in enzymatic assays.

Properties

Molecular Formula |

C11H13ClFN3 |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13;/h1-4,6H,5,7,13H2,(H,14,15);1H |

InChI Key |

VLLZCTRYRQZWGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2NCCN)C(=C1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorinated Isoquinoline Core Synthesis

The 5-fluoro substitution on the isoquinoline ring is introduced early in the synthesis, often by starting from a fluorinated precursor or via selective electrophilic fluorination. The fluorine atom at the 5-position enhances the compound’s biological activity by influencing hydrophobic interactions and electronic properties.

Salt Formation

The free base form of the compound is converted into the hydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability for pharmaceutical applications.

Representative Preparation Method (Based on Patent and Literature Data)

A typical preparation method can be summarized as follows:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-fluoroisoquinoline intermediate | Starting from fluorinated aromatic precursors, cyclization under acidic or basic catalysis | Ensures regioselective fluorination |

| 2 | Protection of amine groups (e.g., CBZ protection) | Use of benzyl carbamate protecting group under mild conditions | Prevents unwanted side reactions during coupling |

| 3 | Coupling with 2-aminoethyl moiety | Reaction with 2-aminoethyl chloride or equivalent in presence of base and coupling reagents | Forms the N-(2-aminoethyl) linkage |

| 4 | Deprotection of amine groups | Hydrogenolysis using hydrogen and palladium catalyst | Removes protecting groups cleanly |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Yields the stable hydrochloride salt |

This method aligns with the general approach described in patent EP2621894B1 for related amine compounds, where coupling reagents and protecting groups are used to achieve high purity and yield.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Protecting group | Benzyl carbamate (CBZ) | Stable under coupling conditions, removable by hydrogenolysis |

| Coupling reagent | EDC, DCC, or similar carbodiimides | Efficient amide bond formation |

| Base | Triethylamine or DIPEA | Neutralizes acid byproducts, promotes coupling |

| Hydrogenolysis catalyst | Pd/C | Clean deprotection of CBZ group |

| Salt formation | HCl in ethanol or water | Produces hydrochloride salt with improved solubility |

| Yield | 60-85% overall | Dependent on purity of intermediates and reaction optimization |

| Purity | >98% (HPLC) | Confirmed by chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Properties

Research indicates that n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride exhibits significant anticancer activity. In vitro studies have shown that compounds similar to this one can inhibit the growth of various cancer cell lines. For instance, derivatives of isoquinoline have been tested against human tumor cells, demonstrating mean growth inhibition rates that suggest potential for development as anticancer agents .

Antimalarial Activity

The compound has also been implicated in antimalarial research. A study highlighted the importance of dihydroorotate dehydrogenase (DHODH) inhibitors in malaria prophylaxis, where compounds with structural similarities to this compound showed promise in preventing Plasmodium falciparum infections . These findings support further exploration into its use as a preventive treatment against malaria.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from isoquinoline derivatives. For example, one synthetic route includes the use of triethylamine and mercuric chloride under controlled conditions to yield the desired compound with significant yields .

Characterization Techniques

Characterization of this compound often employs techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm purity and structural integrity .

Drug Development

Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can enhance its potency against specific targets, including cancer cells and malaria parasites .

Anticancer Studies

A notable case study involved evaluating the anticancer effects of similar compounds through the National Cancer Institute's Developmental Therapeutics Program, which assessed their efficacy across a panel of cancer cell lines . Results indicated promising activity, warranting further exploration into clinical applications.

Malaria Research

In another study focusing on malaria, compounds structurally related to this compound were tested for their ability to inhibit DHODH, leading to significant reductions in parasite viability . This highlights the potential for developing new antimalarial therapies based on this compound's framework.

Data Tables

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural similarities with N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride:

Key Observations:

- Substituents : The 5-fluoro group in the target compound increases electronegativity and metabolic stability relative to the 2-chloro-trifluoromethyl group in or the sulfonamide in .

- Functional Groups : The absence of a sulfonamide (vs. ) reduces acidity, favoring basic amine interactions. The hydrochloride salt in all compounds improves aqueous solubility.

Discussion:

- The target’s fluorine atom enhances membrane permeability compared to ’s sulfonamide, which may limit blood-brain barrier penetration.

- ’s trifluoromethyl group increases lipophilicity but may introduce metabolic instability due to steric hindrance.

- AEMA () is utilized in polymer-based drug carriers, whereas the target compound is a small-molecule therapeutic candidate.

Biological Activity

N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is a compound belonging to the isoquinoline family, characterized by its unique structural features that confer significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an aminoethyl side chain and a fluorine atom on the isoquinoline ring, which enhance its binding affinity to various biological targets. The aminoethyl group allows for hydrogen bonding, while the fluorine atom contributes to hydrophobic interactions, facilitating effective molecular interactions with proteins and enzymes.

Biological Mechanisms

The biological activity of this compound is primarily mediated through:

- Enzyme Modulation : The compound can inhibit or activate key enzymes involved in various signaling pathways. For instance, it has shown potential as a modulator of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .

- Receptor Interaction : It interacts with specific receptors, influencing cellular responses. The binding affinity and specificity towards these targets are critical for its therapeutic effects.

Case Studies

- Antimalarial Activity : In clinical studies, compounds similar to this compound have demonstrated significant efficacy against Plasmodium falciparum, providing a proof of concept for DHODH inhibitors in malaria prophylaxis .

- Cancer Research : Isoquinoline derivatives have been studied for their potential anti-cancer properties. They may inhibit uncontrolled cell growth by modulating signaling pathways associated with cancer cell proliferation .

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Key findings include:

| Target | Binding Affinity (IC50) | Biological Effect |

|---|---|---|

| DHODH | <0.03 μM | Antimalarial activity |

| EGFR | 0.011 μM | Inhibition of cell proliferation |

| PPARγ | 5.7 mM | Modulation of metabolic pathways |

These studies utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities and kinetics.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Antimalarials : Due to its action on DHODH, it could be developed into an effective antimalarial agent.

- Cancer Treatment : Its ability to inhibit key enzymes involved in cancer cell signaling pathways positions it as a candidate for further cancer research.

- Neurological Disorders : Preliminary studies suggest potential applications in modulating neurotransmitter systems, which could benefit conditions like epilepsy or depression.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride, and what key experimental parameters should be optimized?

- Methodology : Synthesis typically involves coupling reactions between fluorinated isoquinoline derivatives and aminoethylamine precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HCl) under inert conditions. Purification via recrystallization or reverse-phase HPLC is critical to remove unreacted amines or fluorinated intermediates .

- Key Parameters : Monitor pH during amine protonation, optimize reaction temperature (e.g., 0–4°C for sensitive intermediates), and validate purity using NMR (¹H/¹³C) and LC-MS.

Q. How can researchers verify the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., fluorinated isoquinoline protons at δ 8.2–8.5 ppm) and amine proton integration .

- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₁₄ClFN₃).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; store in airtight containers under nitrogen. Toxicity data may be limited, so treat as a potential irritant (skin/eyes) and follow institutional chemical hygiene plans .

Advanced Research Questions

Q. How does This compound interact with monoamine oxidase (MAO) isoforms, and what experimental assays can elucidate its selectivity?

- Mechanistic Insight : Structural analogs (e.g., Lazabemide hydrochloride) exhibit reversible MAO-B inhibition (IC₅₀ ~30 nM) with minimal MAO-A activity. Use fluorometric or radiometric assays with human recombinant MAO-A/B to measure enzyme kinetics .

- Methodology : Pre-incubate compound with MAO isoforms and substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). Quantify H₂O₂ or aldehydes via spectrophotometry .

Q. How should researchers address contradictions in reported inhibitory concentrations (IC₅₀) across studies?

- Resolution Strategies :

- Standardize assay conditions (pH, temperature, substrate concentration).

- Validate enzyme sources (e.g., recombinant vs. tissue-derived MAO-B).

- Use positive controls (e.g., Selegiline for MAO-B) to calibrate inter-lab variability .

Q. What pharmacological models are suitable for studying this compound’s potential in neurodegenerative diseases?

- In Vivo Models :

- Parkinson’s Disease : MPTP-induced dopaminergic neuron loss in mice; measure motor coordination (rotarod test) and striatal dopamine levels via HPLC-ECD .

- Alzheimer’s Disease : Aβ oligomer-injected rats; assess cognitive deficits using Morris water maze .

Q. How can structural modifications enhance the compound’s bioavailability or blood-brain barrier (BBB) penetration?

- Design Strategies :

- Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to the isoquinoline ring to improve BBB permeability.

- Evaluate logP (octanol-water partition coefficient) via shake-flask method and PAMPA-BBB assay .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.